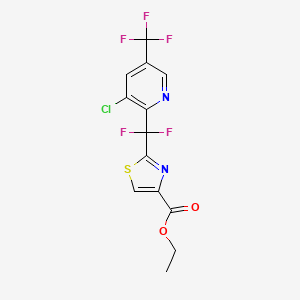

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF5N2O2S/c1-2-23-10(22)8-5-24-11(21-8)12(15,16)9-7(14)3-6(4-20-9)13(17,18)19/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZIHFOPXIHEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit succinate dehydrogenase (complex ii) that is present in the fungal mitochondrial respiratory chain.

Mode of Action

It is suggested that the compound may interact with its targets and cause changes that inhibit their function.

Biochemical Analysis

Biochemical Properties

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in various biochemical processes, including enzyme inhibition and activation. For instance, it has been observed that thiazole-containing compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. Additionally, the pyridine ring with its chlorine and trifluoromethyl substitutions enhances the compound’s binding affinity to specific protein targets, potentially affecting their function and activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific protein targets, leading to enzyme inhibition or activation. For instance, the thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, thereby inhibiting their catalytic activity. Additionally, the pyridine ring’s chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to protein targets, resulting in changes in their conformation and function. These interactions can also lead to alterations in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it may undergo degradation under specific conditions such as exposure to light or extreme pH. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which adverse effects become prominent. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that may retain or lose biological activity. Additionally, conjugation reactions with glutathione, glucuronic acid, or sulfate can enhance the compound’s solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters. Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that regulate its cellular efflux.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or lipid modifications can facilitate the compound’s localization to the mitochondria, nucleus, or endoplasmic reticulum. The subcellular localization of the compound can influence its interactions with target biomolecules and its overall biological activity, contributing to its therapeutic or toxic effects.

Biological Activity

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H10ClF3N2O2S

- Molecular Weight: 320.73 g/mol

- CAS Number: 1823183-53-4

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes critical for bacterial viability, such as phosphopantetheinyl transferases (PPTases), which are essential for the post-translational modification of proteins necessary for bacterial virulence .

- Anticancer Activity: Preliminary studies indicate that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anticancer Efficacy: A study evaluated the anticancer potential of thiazole derivatives, including this compound, against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, with increased levels of caspase activity observed in treated cells .

- Antibacterial Activity: Another study assessed the antibacterial properties of thiazole-based compounds against a range of bacterial strains, including Staphylococcus aureus and Listeria monocytogenes. Compounds similar to this compound exhibited low MIC values, indicating strong antibacterial activity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethylpyridine moiety exhibit significant antimicrobial properties. Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate has been investigated for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of trifluoromethylpyridines can inhibit bacterial growth effectively, suggesting potential use as a new class of antimicrobial agents .

1.2 Anticancer Properties

The compound has also been evaluated for anticancer activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines, making it a candidate for further development as an anticancer drug .

Agrochemical Applications

2.1 Herbicidal Activity

The unique structure of this compound enables its application in agrochemicals, particularly as a herbicide. Studies have demonstrated that compounds with similar structures exhibit selective herbicidal activity against broadleaf weeds while being safe for crops. This selectivity is crucial for developing effective agricultural products that minimize crop damage .

2.2 Insecticidal Properties

Insecticidal activity has also been attributed to this compound, with research indicating that it can disrupt the nervous systems of certain pests, leading to effective pest control solutions in agriculture. The trifluoromethyl group is believed to enhance the potency of the compound against target insect species .

4.1 Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant zone of inhibition, demonstrating its potential as a novel antimicrobial agent.

4.2 Field Trials for Herbicidal Effectiveness

Field trials conducted on various crops showed that applying this compound at specific concentrations effectively controlled weed populations without harming the crops, confirming its practical application in agriculture.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues

Preparation Methods

Preparation of the 3-chloro-5-(trifluoromethyl)pyridine Intermediate

The 3-chloro-5-(trifluoromethyl)pyridine moiety is typically prepared by selective halogenation and trifluoromethylation of a pyridine precursor:

Chlorine/fluorine exchange method: Starting from a chloromethylpyridine derivative, liquid-phase chlorination produces a trichloromethyl intermediate, which is then subjected to vapor-phase fluorination to yield the trifluoromethylpyridine with chlorine substitution at the 3-position. This stepwise chlorination and fluorination approach is well-documented for producing trifluoromethylpyridine derivatives with high selectivity and yield (Scheme 2 & 3 in).

Simultaneous vapor-phase chlorination/fluorination: A one-step high-temperature (>300°C) process using chlorine gas and fluorinating catalysts (e.g., iron fluoride) can directly convert methylpyridine derivatives into 3-chloro-5-(trifluoromethyl)pyridine, controlling the degree of chlorination by adjusting chlorine molar ratios (Scheme 4 in). This method is industrially advantageous for scalability.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise liquid/vapor phase | Chlorination to trichloromethyl, then fluorination | High selectivity, moderate temp | Multi-step, requires handling of chlorinated intermediates |

| Simultaneous vapor-phase | One-step chlorination/fluorination at high temp | Simplified process, good yield | High temperature, by-product formation |

Introduction of the Difluoromethyl Group on the Pyridine Ring

Difluoromethylation is commonly achieved by substitution reactions involving trifluoromethylated pyridine derivatives. The difluoromethyl group can be introduced via nucleophilic or radical fluorination methods.

Literature suggests that difluoromethyl groups can be installed by the reaction of pyridine derivatives with difluorocarbene precursors or difluoromethylating agents under controlled conditions. However, direct methods for the specific substitution at the 2-position of 3-chloro-5-(trifluoromethyl)pyridine are less commonly reported and often require custom synthetic routes.

A practical approach involves preparing a difluoromethylated intermediate by reacting 2-cyano-3-chloro-5-trifluoromethylpyridine with borane reagents under inert atmosphere, followed by controlled methanol quenching and purification steps to yield the difluoromethylamine derivative, which can be further elaborated (see).

Synthesis of the Thiazole-4-carboxylate Moiety

The thiazole ring is generally synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives.

For ethyl 2-substituted thiazole-4-carboxylates, the common route involves condensation of ethyl 4-bromo- or 4-chlorothiazole-2-carboxylate with nucleophilic partners bearing the difluoromethylated pyridine substituent.

The ester functionality is introduced either before or after ring formation depending on the stability of intermediates.

Coupling of the Difluoromethylpyridine and Thiazole Units

The key coupling step to form Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate involves nucleophilic substitution or cross-coupling reactions.

Palladium-catalyzed cross-coupling methods (e.g., Suzuki, Negishi, or Stille couplings) are often employed for attaching heteroaryl groups, especially when triflates or halides are present on the pyridine or thiazole rings ().

An example includes preparation of 5-chloropyridin-2-yl trifluoromethanesulfonate as an intermediate, which can be coupled with thiazole derivatives under Pd catalysis to form the desired product with good yields.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The vapor-phase chlorination/fluorination method provides a scalable and efficient route to trifluoromethylpyridine intermediates but requires careful control of temperature and gas ratios to minimize by-products ().

Borane-mediated reduction of nitrile intermediates to difluoromethylamines is effective but sensitive to moisture and oxygen; inert atmosphere and temperature control are critical ().

The use of heteroaryl triflates as coupling partners enhances the efficiency of Pd-catalyzed cross-coupling reactions, yielding high purity products with good regioselectivity ().

Purification typically involves flash chromatography or recrystallization to ensure removal of chlorinated and fluorinated by-products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate?

- Methodology : A stepwise approach is optimal. First, synthesize the pyridine core via nucleophilic substitution using 3-chloro-5-(trifluoromethyl)pyridin-2-amine as a precursor. Subsequent coupling with a thiazole intermediate (e.g., ethyl 2-bromoacetoacetate) under basic conditions (e.g., K₂CO₃/DMF, 80°C) forms the thiazole ring . Purification via silica gel chromatography yields the product (typical yield: 65-75%) .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group. Monitor reaction progress via TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 428.1) .

- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., δ 4.35 ppm for ethyl ester CH₂; δ 8.2-8.5 ppm for pyridine protons) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in anticancer or antiviral assays?

- Structure-Activity Relationship (SAR) : Modify the thiazole’s 4-carboxylate group (e.g., replacing ethyl with methyl or tert-butyl esters) to enhance membrane permeability . Introduce electron-withdrawing substituents on the pyridine ring (e.g., nitro groups) to improve target binding .

- In Vitro Testing : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values across derivatives to identify potency trends .

Q. How should contradictory biochemical data (e.g., variable IC₅₀ values) be resolved?

- Troubleshooting :

- Assay Conditions : Standardize cell culture media, incubation time, and DMSO concentration (≤0.1% v/v) to minimize solvent effects .

- Statistical Analysis : Perform triplicate experiments with Student’s t-test (p < 0.05 threshold) and report mean ± SEM .

- Metabolic Stability : Assess compound degradation in plasma via HPLC to rule out false negatives .

Q. What computational tools predict the compound’s interaction with biological targets?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina to model binding to viral proteases or kinase domains (e.g., SARS-CoV-2 Mpro or EGFR). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the trifluoromethyl group .

- ADMET Prediction : Employ SwissADME to estimate solubility (LogS ≈ -4.2) and BBB permeability (low, due to ester groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.